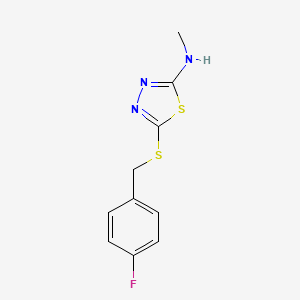
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3S2 and a molecular weight of 241.31 g/mol This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom
準備方法
The synthesis of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiadiazole ring is replaced by the 4-fluorobenzyl thiol.
N-Methylation: The final step involves the methylation of the nitrogen atom on the thiadiazole ring using methylating agents like methyl iodide or dimethyl sulfate under basic conditions
化学反応の分析
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
科学的研究の応用
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and proteases.
Pathways: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death
類似化合物との比較
5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer properties but differs in its chemical structure and specific activity.
2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole: This compound has similar antimicrobial properties but differs in its molecular weight and specific applications.
N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-3-phenylpropanamide: This compound has shown potential as an antimicrobial agent but differs in its chemical structure and specific activity.
特性
分子式 |
C10H10FN3S2 |
|---|---|
分子量 |
255.3 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10FN3S2/c1-12-9-13-14-10(16-9)15-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
InChIキー |
FBVSLIFPYCGALY-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)SCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


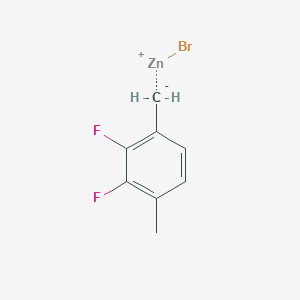
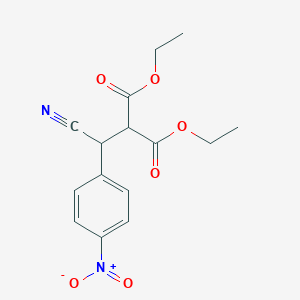
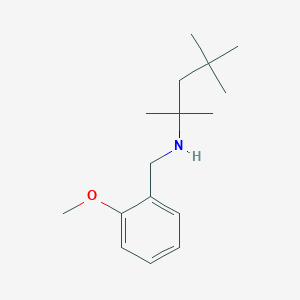
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

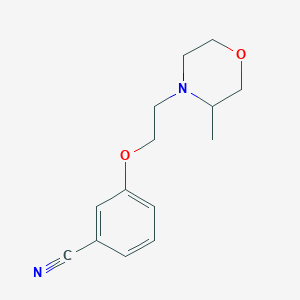
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

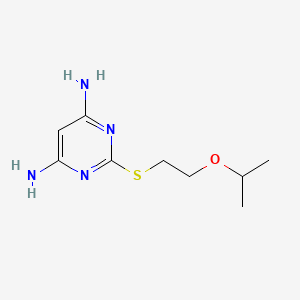
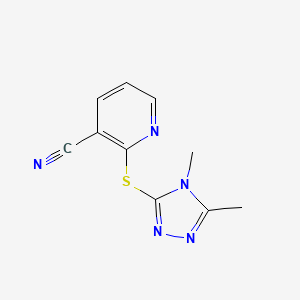
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
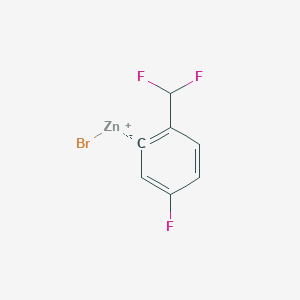
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)

